molecular formula C2HBr2N3 B104779 4,5-Dibromo-1H-1,2,3-triazole CAS No. 15294-81-2

4,5-Dibromo-1H-1,2,3-triazole

Cat. No. B104779
CAS RN: 15294-81-2
M. Wt: 226.86 g/mol
InChI Key: GUQUYKTWVBJKFL-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-1,2,3-triazole (DBT) is a dibrominated organic compound belonging to the triazole family of compounds. It has a range of applications in the field of organic synthesis and has been used in various scientific research experiments. Its synthesis method is simple and it can be readily synthesized from readily available chemicals. DBT has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Dibromo-triazoles and Amination : 4,5-Dibromo-1H-1,2,3-triazole and its derivatives are synthesized from 1H-1,2,3-triazole using various brominating agents. These compounds are characterized using NMR, IR, LC-MS, XRD, and elemental analysis, confirming their structures and isomeric forms. These dibromo-triazoles and their amino derivatives are significant in materials chemistry due to their high biological activity and low toxicity (Yu et al., 2014).

  • Structural Characterization and Crystal Structures : Detailed structural analysis of 4,5-Dibromo-1-H-1,2,3-triazole and related compounds is conducted through IR, NMR, and X-ray single crystal diffraction studies. These structures have been synthesized for applications in medicine, pesticide, and energetic materials (Wang et al., 2020).

Chemical Properties and Applications

  • Regioselective N-2 Arylation : The reaction of 4,5-dibromo-1,2,3-triazole with aromatic halides in the presence of potassium carbonate results in high regioselectivity. This method provides efficient access to 2-aryltriazoles, useful in various chemical applications (Wang et al., 2009).

  • Reactions with Trifluoromethanesulfonyl Compounds : 4,5-Dibromo-1,2,3-triazole reacts with trifluoromethanesulfonyl chloride and anhydride, leading to unexpected products. This study suggests possible pathways for these reactions, indicating the triazole's chemical reactivity (Meshcheryakov et al., 2003).

  • Supramolecular Interactions and Applications : 1H-1,2,3-triazoles exhibit diverse supramolecular interactions, making them suitable for applications in coordination chemistry. The nitrogen-rich structure of triazoles allows for complexation of anions and coordination in various modes, enabling applications in catalysis, photochemistry, and anion recognition (Schulze & Schubert, 2014).

Emerging Technologies and Applications

  • Electrolyte Membrane Enhancement : The incorporation of 1H-1,2,3-triazole into polymer electrolyte membranes significantly enhances proton conduction. This finding suggests potential applications in fuel cells and other electrochemical devices (Zhou et al., 2005).

  • Energetic Materials Development : The energetic properties of salts derived from 4,5-Dicyano-2H-1,2,3-triazole anion are explored, with potential applications in the field of energetic materials. These compounds exhibit significant thermal decomposition characteristics and sensitivity properties (Zhang et al., 2015).

Safety and Hazards

4,5-Dibromo-1H-1,2,3-triazole is classified as an irritant . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

Future Directions

While specific future directions for 4,5-Dibromo-1H-1,2,3-triazole are not mentioned in the search results, it is known that triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

properties

IUPAC Name

4,5-dibromo-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQUYKTWVBJKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310096
Record name 4,5-Dibromo-1H-1,2,3-triazole
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Molecular Weight

226.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15294-81-2, 22300-52-3
Record name 15294-81-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dibromo-1H-1,2,3-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dibromo-1H-1,2,3-triazole
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Record name 4,5-dibromo-2H-1,2,3-triazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 4,5-Dibromo-1H-1,2,3-triazole in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis due to its reactivity towards bromine-lithium exchange reactions. [] This allows for the selective functionalization of the triazole ring at the 5-position. For example, reacting 4,5-dibromo-1-methoxymethyl-1H-1,2,3-triazole with butyllithium generates a lithiated derivative at the 5-position. [] This intermediate can be quenched with various electrophiles, such as carbon dioxide, methyl chloroformate, or benzophenone, leading to the synthesis of diverse 5-substituted 1,2,3-triazoles. [] This versatility makes this compound and its derivatives valuable intermediates for developing new pharmaceuticals, agrochemicals, and materials.

Q2: How can different substituents be introduced to the this compound scaffold?

A2: The research highlights two primary methods for introducing substituents:

  • N-substitution: this compound reacts with various electrophiles to yield N-substituted derivatives. For instance, reacting with chloromethyl methyl ether, methyl chloroformate, or benzyl chloride introduces substituents at either the N-1 or N-2 position. [] The specific conditions and reagents used influence the regioselectivity of these reactions.
  • Bromine-lithium exchange followed by electrophilic quenching: As mentioned above, treating this compound derivatives with butyllithium allows for selective lithiation at the 5-position. [] Reacting this lithiated species with electrophiles like aqueous ammonium chloride, carbon dioxide, or disulfides introduces new substituents at the 5-position. []

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